molecular formula C20H16N4O6 B2843710 N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941885-24-1

N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2843710
CAS No.: 941885-24-1
M. Wt: 408.37
InChI Key: FVEORQRDLYSVIF-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, nitrophenyl groups, and a carboxamide functional group.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the pyridine ring and the introduction of nitrophenyl groups. Common synthetic routes may involve the use of reagents such as nitrobenzene derivatives and pyridine precursors. Reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and yield .

Chemical Reactions Analysis

N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl groups and the pyridine ring play crucial roles in these interactions, facilitating binding and subsequent molecular changes .

Comparison with Similar Compounds

N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c1-13-5-7-17(24(29)30)10-18(13)21-20(26)15-6-8-19(25)22(12-15)11-14-3-2-4-16(9-14)23(27)28/h2-10,12H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEORQRDLYSVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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